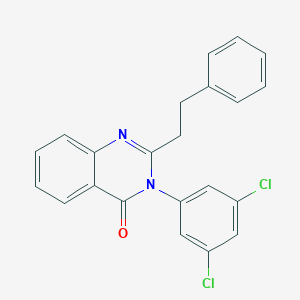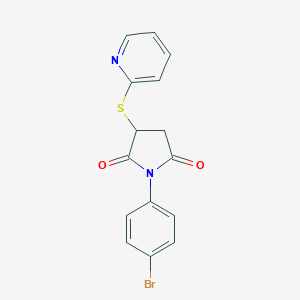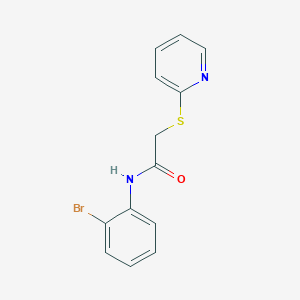![molecular formula C15H16BrNO B371375 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol CAS No. 329777-35-7](/img/structure/B371375.png)
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol” is a complex organic compound . It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound is a derivative of bromophenol, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . The molecular formula is C15H16BrNO.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds derived from 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol have been synthesized and characterized for their structural properties. For example, Chohan and Shad (2011) synthesized sulfonamide-derived compounds and their transition metal complexes, revealing their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011). Similarly, Chumakov et al. (2008) determined the crystal structures of copper(II) and nickel(II) complexes with related ligands, contributing to the understanding of their bonding and structure (Chumakov et al., 2008).
Biological Activities
Research has also investigated the biological activities of these compounds. Pişkin et al. (2020) studied the photophysical and photochemical properties of a new zinc phthalocyanine derivative for potential photodynamic therapy applications, highlighting its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). Furthermore, Yamada et al. (2010) explored the anti-proliferative effects of novel phosphorus heterocycles on U937 cells, indicating their potential as chemotherapeutic agents (Yamada et al., 2010).
Catalytic and Sensor Applications
Additionally, compounds based on this compound have been explored for their catalytic and sensor applications. Dasgupta et al. (2017) investigated the solvent-induced nuclearity conversion in Cu(II)-based catecholase models, providing insights into their catalytic activity and the influence of ligand flexibility (Dasgupta et al., 2017). Manik Das et al. (2021) developed bromoaniline–aldehyde conjugate systems as versatile sensors for multiple cations, demonstrating their potential in constructing molecular memory devices and their efficacy in DNA/HSA-binding (Das et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTWUSKNADKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)

![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)
